1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Overview
Description
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Prasad, Rani, and Anusha (2018) elaborated on the synthesis of benzimidazole derivatives carrying a pyridine moiety, which involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base. This process likely shares synthetic pathways with the chemical , indicating a broad applicability in creating complex organic compounds with potential biological activities (Prasad, Rani, & Anusha, 2018).
- In another synthesis-oriented study, Dave et al. (2007) reported on the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, highlighting the versatility of triazole derivatives in the synthesis of compounds with potential pharmacological activities (Dave, Purohit, Akbari, & Joshi, 2007).
Antimicrobial and Antifungal Activities
- Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showcasing the antimicrobial potential of pyridone derivatives. This suggests that compounds like "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone" might also possess significant antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
- Al‐Azmi and Mahmoud (2020) reported on the synthesis and antimicrobial activities of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their work demonstrates the potential of triazole derivatives in combating microbial pathogens, which might extend to compounds with a structure similar to the subject compound (Al‐Azmi & Mahmoud, 2020).
Antiproliferative Activities
- Shkoor et al. (2021) focused on the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and their evaluation for antiproliferative activity against colorectal cells. Their findings suggest that triazole derivatives, including those similar to "this compound," could have applications in cancer research (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Properties
IUPAC Name |
1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFVBPUDKMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122600 | |
Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242472-11-3 | |
Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242472-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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